molecular formula C9H10ClN B3043111 5-Chloro-2,3-dihydro-1H-inden-2-amine CAS No. 73536-83-1

5-Chloro-2,3-dihydro-1H-inden-2-amine

Cat. No. B3043111
CAS RN: 73536-83-1
M. Wt: 167.63 g/mol
InChI Key: KBMVAIAEDLKXCX-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C9H10ClN . It has a molecular weight of 167.64 . It is a pale-yellow to brown solid or liquid .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,3-dihydro-1H-inden-2-amine is 1S/C9H10ClN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 . This indicates that the compound has a complex structure with a chlorine atom attached to the indanamine group.


Physical And Chemical Properties Analysis

5-Chloro-2,3-dihydro-1H-inden-2-amine is a pale-yellow to brown solid or liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-2,3-dihydro-1H-inden-2-amine, focusing on six unique applications:

Pharmaceutical Development

5-Chloro-2,3-dihydro-1H-inden-2-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting central nervous system disorders, such as antidepressants and antipsychotics. The compound’s ability to interact with neurotransmitter receptors makes it a promising candidate for further research in neuropharmacology .

Organic Synthesis

In organic chemistry, 5-Chloro-2,3-dihydro-1H-inden-2-amine serves as a building block for the synthesis of more complex molecules. Its reactivity and stability under various conditions make it an ideal starting material for creating novel compounds with potential applications in materials science and medicinal chemistry .

Catalysis

The compound has shown potential as a ligand in catalytic processes. Its structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of chemical reactions. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .

Material Science

5-Chloro-2,3-dihydro-1H-inden-2-amine can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This makes it useful in the production of high-performance materials for industrial applications .

Agricultural Chemistry

5-Chloro-2,3-dihydro-1H-inden-2-amine has potential applications in agricultural chemistry as a precursor to agrochemicals. It can be used to synthesize herbicides and pesticides that are more effective and environmentally friendly. This application is important for improving crop yields and reducing the environmental impact of agricultural practices.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMVAIAEDLKXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-1H-inden-2-amine

CAS RN

73536-83-1
Record name 5-chloro-2,3-dihydro-1H-inden-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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